1H and 13C NMR chemical shifts for 3,5-Dimethyl-4-nitrobenzonitrile
1H and 13C NMR chemical shifts for 3,5-Dimethyl-4-nitrobenzonitrile
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 3,5-Dimethyl-4-nitrobenzonitrile
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental to innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the elucidation of chemical structures. This guide provides a comprehensive analysis of the anticipated 1H and 13C NMR spectra of 3,5-Dimethyl-4-nitrobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By dissecting the expected chemical shifts and coupling patterns, this document serves as a valuable resource for the characterization and verification of this molecule.
Molecular Structure and its Influence on NMR Spectra
3,5-Dimethyl-4-nitrobenzonitrile (C₉H₈N₂O₂) possesses a unique substitution pattern on the benzene ring that dictates its spectral features.[1][2] The molecule's symmetry, along with the electronic properties of the cyano (-CN), nitro (-NO₂), and methyl (-CH₃) groups, are the primary determinants of the chemical shifts observed in its 1H and 13C NMR spectra.
The key structural features influencing the NMR spectra are:
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Symmetry: The molecule has a C₂ᵥ symmetry axis passing through the C1-C4 axis. This symmetry renders the two methyl groups (at C3 and C5) and the two aromatic protons (at C2 and C6) chemically equivalent.
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Electron-Withdrawing Groups: The cyano and nitro groups are potent electron-withdrawing groups. The nitro group, in particular, is a strong deactivating group through both resonance (mesomeric effect) and inductive effects. The cyano group also withdraws electron density, primarily through a strong inductive effect and a weaker resonance effect.[3][4]
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Electron-Donating Groups: The methyl groups are weak electron-donating groups through hyperconjugation and inductive effects.
These electronic effects modulate the electron density around the various protons and carbons, thereby influencing their shielding and, consequently, their chemical shifts.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of 3,5-Dimethyl-4-nitrobenzonitrile is expected to be relatively simple due to the molecule's symmetry. Two distinct signals are anticipated: one for the aromatic protons and one for the methyl protons.
Table 1: Predicted 1H NMR Chemical Shifts for 3,5-Dimethyl-4-nitrobenzonitrile (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 | 7.70 - 7.90 | Singlet (s) | 2H | These protons are deshielded due to the strong electron-withdrawing effects of the adjacent cyano group and the para-nitro group. The symmetrical substitution pattern should result in a singlet, as there are no adjacent protons to cause splitting. |
| -CH₃ | 2.50 - 2.70 | Singlet (s) | 6H | The methyl protons are attached to sp² hybridized carbons and will appear in the typical benzylic region. Their chemical shift is influenced by the adjacent nitro group. The two methyl groups are chemically equivalent, leading to a single, integrated signal for six protons. |
Predicted 13C NMR Spectrum
The proton-decoupled 13C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.[5][6]
Table 2: Predicted 13C NMR Chemical Shifts for 3,5-Dimethyl-4-nitrobenzonitrile (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | 115 - 120 | This quaternary carbon is attached to the electron-withdrawing cyano group. Its chemical shift will be significantly influenced by the substituent. |
| C2, C6 | 133 - 138 | These carbons are attached to hydrogen and are ortho to the cyano group and meta to the nitro group. They are expected to be deshielded. |
| C3, C5 | 138 - 143 | These carbons are bonded to the methyl groups and are ortho to the nitro group. The deshielding effect of the nitro group is significant. |
| C4 | 148 - 153 | This carbon is attached to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. |
| -CN | 116 - 119 | The cyano carbon typically appears in this region.[7][8] |
| -CH₃ | 18 - 22 | The methyl carbons are expected in the typical aliphatic region. |
Experimental Protocol for NMR Acquisition
To obtain high-quality 1H and 13C NMR spectra of 3,5-Dimethyl-4-nitrobenzonitrile, the following experimental procedure is recommended.[9]
4.1. Sample Preparation
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Weigh approximately 10-20 mg of pure 3,5-Dimethyl-4-nitrobenzonitrile.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
4.2. Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K
1H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
4.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for 1H and 13C.
-
Integrate the peaks in the 1H spectrum.
Visualization of Molecular Structure and NMR-Relevant Positions
The following diagram illustrates the molecular structure of 3,5-Dimethyl-4-nitrobenzonitrile with numbering for NMR assignment.
Caption: Molecular structure of 3,5-Dimethyl-4-nitrobenzonitrile.
Conclusion
The 1H and 13C NMR spectra of 3,5-Dimethyl-4-nitrobenzonitrile are predicted to be straightforward to interpret due to the molecule's symmetry. The strong electron-withdrawing nature of the nitro and cyano groups dominates the electronic environment of the aromatic ring, leading to characteristic downfield shifts for the aromatic protons and carbons. This guide provides a robust framework for the identification and structural verification of this compound, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences.
References
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